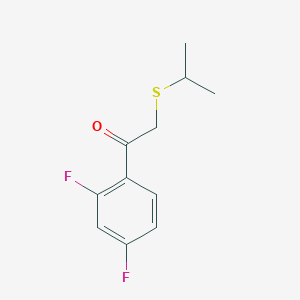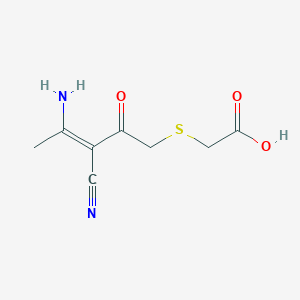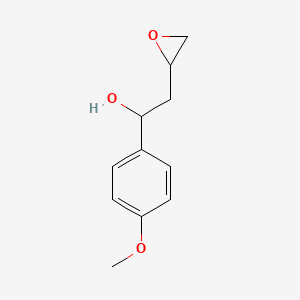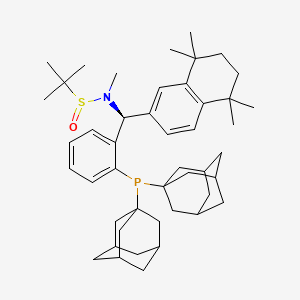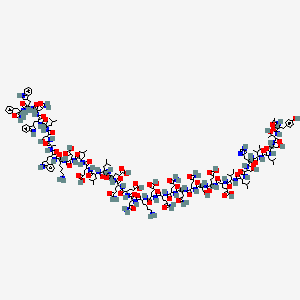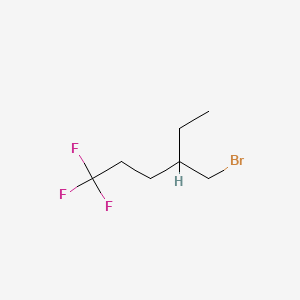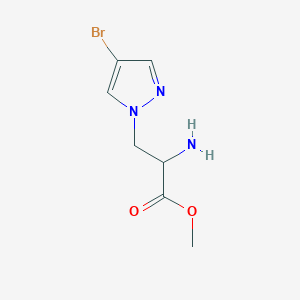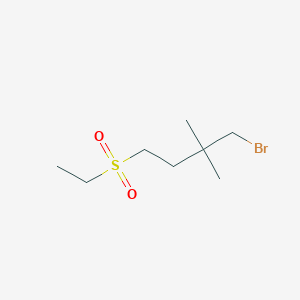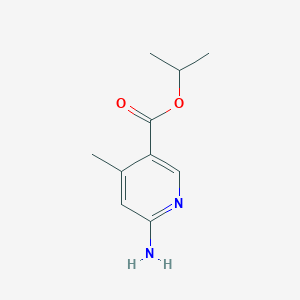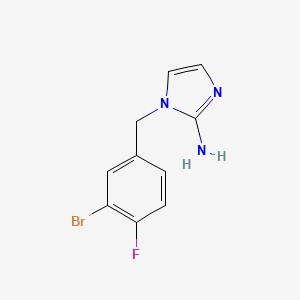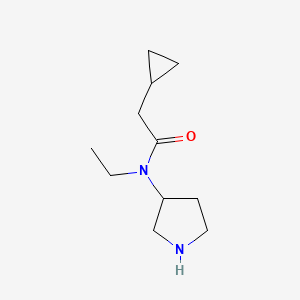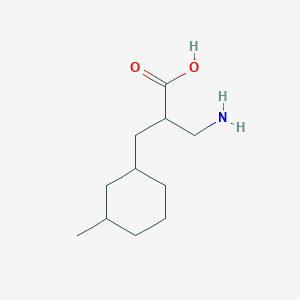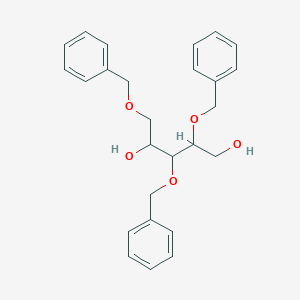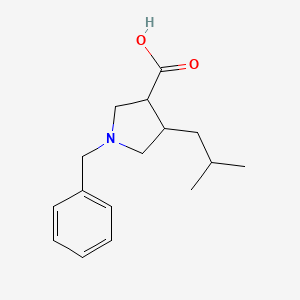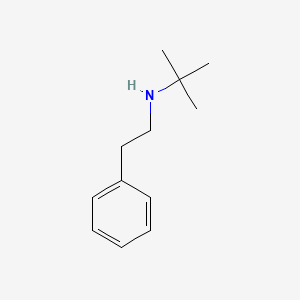
2-methyl-N-(2-phenylethyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-phenylethyl)propan-2-amine is an organic compound with the molecular formula C12H19N. It belongs to the class of organic compounds known as amphetamines and derivatives, which are characterized by the presence of a phenylethylamine backbone. This compound is of interest due to its structural similarity to other biologically active amines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-phenylethyl)propan-2-amine typically involves the reaction of β-bromoethylbenzene with tert-butylamine. The reaction proceeds under conditions that favor nucleophilic substitution, resulting in the formation of the desired product . The reaction can be represented as follows:
C6H5CH2CH2Br+(CH3)3CNH2→C6H5CH2CH2NHC(CH3)3+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-methyl-N-(2-phenylethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: N-bromosuccinimide (NBS) for bromination
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
科学研究应用
2-methyl-N-(2-phenylethyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, including its role as a stimulant or psychoactive agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-methyl-N-(2-phenylethyl)propan-2-amine involves its interaction with monoamine oxidase enzymes, leading to the oxidative deamination of biogenic and xenobiotic amines. This process is crucial for the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
相似化合物的比较
Similar Compounds
Amphetamine: Shares the phenylethylamine backbone but lacks the tert-butyl group.
Methamphetamine: Similar structure but with a methyl group attached to the nitrogen atom.
Phenylethylamine: The simplest form of the compound, lacking additional alkyl groups.
Uniqueness
2-methyl-N-(2-phenylethyl)propan-2-amine is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylethylamines and amphetamines, potentially leading to different pharmacological effects and applications .
属性
CAS 编号 |
24070-10-8 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC 名称 |
2-methyl-N-(2-phenylethyl)propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
InChI 键 |
IXVHHIJPEWQWLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


